molecular formula C12H9BrClNO3 B015818 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate CAS No. 3030-06-6

1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

Cat. No.: B015818
CAS No.: 3030-06-6
M. Wt: 330.56 g/mol
InChI Key: DSHQTSIXXYZXGR-UHFFFAOYSA-N
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Description

1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, is of interest in various fields of scientific research.

Scientific Research Applications

1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Safety and Hazards

The compound is classified under the GHS07 hazard class and has a signal word of "Warning" . It has a hazard statement of H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

The compound “1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . They have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholin

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate can be synthesized through a multi-step process involving the bromination and chlorination of indole derivatives, followed by acetylation. The typical synthetic route involves:

  • Bromination of indole at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid.
  • Chlorination at the 4-position using chlorine gas or N-chlorosuccinimide (NCS).
  • Acetylation of the indole nitrogen using acetic anhydride in the presence of a base like pyridine.
  • Finally, esterification of the 3-position hydroxyl group with acetic anhydride to form the acetate ester.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned steps with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indoxyl derivatives or reduction to form indoline derivatives.

    Hydrolysis: The acetate ester can be hydrolyzed to form the corresponding alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

  • Substitution reactions yield various substituted indole derivatives.
  • Oxidation reactions produce indoxyl derivatives.
  • Reduction reactions yield indoline derivatives.
  • Hydrolysis produces the corresponding alcohol.

Comparison with Similar Compounds

1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate can be compared with other indole derivatives such as:

  • 1-Acetyl-5-bromo-1H-indol-3-yl acetate
  • 1-Acetyl-4-chloro-1H-indol-3-yl acetate
  • 1-Acetyl-5-bromo-4-chloro-1H-indole

These compounds share similar structural features but differ in their substitution patterns, leading to variations in their chemical reactivity and biological activities

Properties

IUPAC Name

(1-acetyl-5-bromo-4-chloroindol-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO3/c1-6(16)15-5-10(18-7(2)17)11-9(15)4-3-8(13)12(11)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHQTSIXXYZXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2Cl)Br)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184392
Record name 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3030-06-6
Record name 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3030-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003030066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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